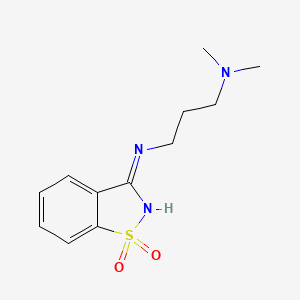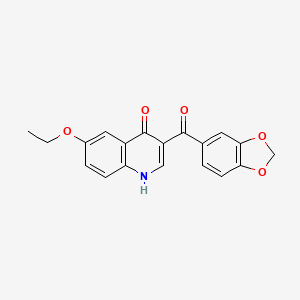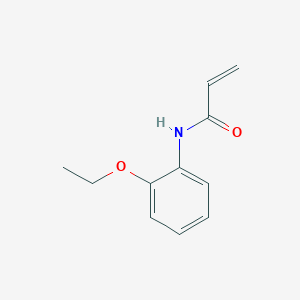![molecular formula C16H14ClNO4 B12495832 4-Chloro-3-{[(4-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B12495832.png)
4-Chloro-3-{[(4-methoxyphenyl)acetyl]amino}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-[2-(4-methoxyphenyl)acetamido]benzoic acid is an organic compound belonging to the class of aromatic carboxylic acids It is characterized by the presence of a chloro group, a methoxyphenyl group, and an acetamido group attached to a benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-[2-(4-methoxyphenyl)acetamido]benzoic acid typically involves multiple steps:
Nitration and Reduction: The starting material, 4-chlorobenzoic acid, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.
Acylation: The amine is then acylated with 4-methoxyphenylacetic acid chloride under basic conditions to form the acetamido derivative.
Hydrolysis: The final step involves hydrolysis of the ester group to yield the target compound.
Industrial Production Methods
In an industrial setting, the synthesis may be optimized for large-scale production by employing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
4-Chloro-3-[2-(4-methoxyphenyl)acetamido]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The acetamido group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing the chloro group.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
科学的研究の応用
4-Chloro-3-[2-(4-methoxyphenyl)acetamido]benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is used in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
作用機序
The mechanism of action of 4-chloro-3-[2-(4-methoxyphenyl)acetamido]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-Chloro-3-methoxybenzoic acid
- 4-Chloro-2-(2-chlorophenoxy)acetamido benzoic acid
- 4-Chloro-2-(1-naphthyloxyacetamido) benzoic acid
Uniqueness
4-Chloro-3-[2-(4-methoxyphenyl)acetamido]benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. Its methoxyphenyl and acetamido groups provide distinct properties that differentiate it from other similar compounds.
特性
分子式 |
C16H14ClNO4 |
|---|---|
分子量 |
319.74 g/mol |
IUPAC名 |
4-chloro-3-[[2-(4-methoxyphenyl)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C16H14ClNO4/c1-22-12-5-2-10(3-6-12)8-15(19)18-14-9-11(16(20)21)4-7-13(14)17/h2-7,9H,8H2,1H3,(H,18,19)(H,20,21) |
InChIキー |
ACUVTBNAFIQOPP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-methoxyphenyl)-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12495766.png)
![3-chloro-N-{3-[(3,5-dichlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B12495767.png)
![2-{2-[(4-Fluorobenzyl)amino]ethoxy}ethanol](/img/structure/B12495772.png)
![2-[(5-benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B12495775.png)
![2-(1H-indol-3-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B12495781.png)
![N-(3,4-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12495782.png)


![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12495798.png)
![[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl furan-3-carboxylate](/img/structure/B12495809.png)
![4-chloro-N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}benzamide](/img/structure/B12495816.png)

![Methyl 3-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12495838.png)
